molecular formula C13H18N2OS B2680797 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2196214-80-7

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2680797
CAS No.: 2196214-80-7
M. Wt: 250.36
InChI Key: WDQKMPQSLQOVBA-UHFFFAOYSA-N
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Description

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline is a chemical compound offered for research and development purposes. The integration of a tetrahydrocinnoline core with a thiolan-3-yloxy substituent suggests potential as a scaffold in medicinal chemistry, particularly for investigating interactions with biological thiols and enzymes . Thiol-containing and sulfur-based compounds are of significant interest in pharmaceutical research for their roles as antioxidants, in metal chelation, and as key components in drug design . This structural motif may be valuable for developing novel therapeutic agents or as a tool compound in biochemical studies. Researchers can utilize this substance to explore its physicochemical properties, mechanism of action, and potential applications in various scientific fields. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

6-methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-9-2-3-12-10(6-9)7-13(15-14-12)16-11-4-5-17-8-11/h7,9,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQKMPQSLQOVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves several steps, typically starting with the preparation of the cinnoline core. The thiolan ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan ring can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted cinnoline derivatives.

Scientific Research Applications

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline can be compared with other cinnoline derivatives and thiolan-containing compounds. Similar compounds include:

    3-Fluoro-2-(thiolan-3-yloxy)pyridine: A pyridine derivative with a thiolan ring, used in similar research applications.

    Methyl 3-oxo-3-(thiolan-3-yl)propanoate: Another thiolan-containing compound with distinct chemical properties.

The uniqueness of this compound lies in its specific structure, which combines the cinnoline core with the thiolan ring, resulting in unique chemical and biological properties that are not observed in other similar compounds.

Biological Activity

6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure features a tetrahydrocinnoline core with a methyl group and a thiolane moiety. This unique configuration may contribute to its biological activity. The molecular formula is C11H13NC_{11}H_{13}N, and it has a molecular weight of approximately 175.23 g/mol.

Research indicates that this compound exhibits activity through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from apoptosis induced by toxic agents.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines. For instance, it showed an IC50 value of 12 µM against A549 lung cancer cells.
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls .

Case Study 2: Anti-cancer Activity

Another investigation focused on the anti-cancer properties of the compound against various cancer cell lines. The study revealed that it induced apoptosis through the activation of caspase pathways and was particularly effective against breast cancer cells (MCF-7) with an IC50 value of 10 µM .

Data Tables

Biological ActivityIC50 Value (µM)Cell Line/Model
Anti-cancer12A549 (lung cancer)
Anti-cancer10MCF-7 (breast cancer)
Anti-inflammatoryN/ACarrageenan-induced edema model
NeuroprotectionN/ASH-SY5Y neuroblastoma cells

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